Product packaging for 5-Methylenespiro[2.4]heptane(Cat. No.:CAS No. 37745-07-6)

5-Methylenespiro[2.4]heptane

Cat. No.: B13819595
CAS No.: 37745-07-6
M. Wt: 108.18 g/mol
InChI Key: OCNHZMLUJOCDAE-UHFFFAOYSA-N
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Description

5-Methylenespiro[2.4]heptane is an organic compound with the molecular formula C8H12 and a molecular weight of 108.184 g/mol . Its structure features a spiro[2.4]heptane skeleton, a bicyclic system consisting of a cyclopropane ring and a cyclopentane ring sharing a single carbon atom, with an exocyclic methylene group (-CH2) at the 5-position . This compound is of significant interest in natural product chemistry and phytochemical research. It has been identified as one of the monoterpenoids present in the epicuticular wax of Haplopappus foliosus DC., a Chilean shrub species . In this ecological context, it is part of a complex mixture of secondary metabolites, including terpenoids, flavonoids, and coumarins, which are studied for their potential role in the plant's interaction with the environment and its response to ecological pressures . The unique spirocyclic framework makes it a valuable subject for synthetic organic chemistry studies and for investigating structure-activity relationships in terpenoid biosynthesis. Researchers utilize this compound as a reference standard in chromatographic analysis (e.g., GC-MS) and as a building block for exploring more complex molecular architectures. This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B13819595 5-Methylenespiro[2.4]heptane CAS No. 37745-07-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37745-07-6

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

6-methylidenespiro[2.4]heptane

InChI

InChI=1S/C8H12/c1-7-2-3-8(6-7)4-5-8/h1-6H2

InChI Key

OCNHZMLUJOCDAE-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2(C1)CC2

Origin of Product

United States

Synthesis Methodologies for 5 Methylenespiro 2.4 Heptane and Its Structural Analogues

Strategies Involving Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of cyclic molecules, and they offer powerful tools for the construction of the spiro[2.4]heptane core. These methods involve the formation of one or both rings from a precursor molecule through the strategic formation of new carbon-carbon bonds.

Intramolecular Cyclization of Allylic Epoxides in the Formation of Spiro-Linked Methylenecyclopropanes

The intramolecular cyclization of epoxides represents a significant strategy for forming cyclic structures. In the context of creating spiro-linked methylenecyclopropanes, this approach would theoretically involve an allylic epoxide tethered to a cyclopentane (B165970) precursor. The core of this reaction is the nucleophilic opening of the epoxide ring.

The process is initiated by the generation of a nucleophile (for example, a carbanion) on the cyclopentane ring system. This nucleophile then attacks one of the electrophilic carbon atoms of the adjacent epoxide ring. This intramolecular attack leads to the cleavage of a carbon-oxygen bond in the epoxide and the simultaneous formation of a new carbon-carbon bond, which closes to form the three-membered cyclopropane (B1198618) ring. The spirocyclic junction is thus created at the point of attachment. The "allylic" nature of the epoxide is crucial, as the double bond can be preserved or transformed into the exocyclic methylene (B1212753) group characteristic of 5-methylenespiro[2.4]heptane during subsequent reaction steps.

Ring Closure Mechanisms via 3-Exo-Tet Mode with Carbanions

The stereochemical feasibility of ring-forming reactions is often predicted by Baldwin's rules, which are a set of guidelines based on the geometric requirements of orbital overlap. wikipedia.org These rules classify cyclizations based on the size of the ring being formed, the hybridization of the carbon being attacked, and the relationship of the breaking bond to the new ring. wikipedia.org

The formation of the three-membered ring in a spiro[2.4]heptane system via an intramolecular nucleophilic substitution is classified as a 3-exo-tet cyclization. This nomenclature is broken down as follows:

3 : A three-membered ring is being formed.

Exo : The leaving group on the attacked carbon is positioned outside the newly forming ring. wikipedia.orgscripps.edu

Tet : The electrophilic carbon atom being attacked is tetrahedral (sp³ hybridized). wikipedia.orgscripps.edu

According to Baldwin's rules, 3-exo-tet cyclizations are highly favored processes. libretexts.org This preference is due to the excellent orbital overlap that can be achieved when the nucleophile attacks the tetrahedral carbon. For a successful reaction, the attacking carbanion must approach the electrophilic carbon at an angle of approximately 180° relative to the leaving group, resulting in a Walden inversion at the reaction center. wikipedia.org This specific trajectory is readily achievable in a precursor designed for 3-exo cyclization, making it a kinetically favored pathway for constructing the cyclopropane portion of the spiro[2.4]heptane core.

Table 1: Summary of Baldwin's Rules for Ring Closure
Ring SizeTetrahedral (sp³)Trigonal (sp²)Digonal (sp)
ExoEndoExoEndoExoEndo
3FavoredDisfavoredFavoredDisfavoredDisfavoredFavored
4FavoredDisfavoredFavoredDisfavoredDisfavoredFavored
5FavoredDisfavoredFavoredDisfavoredFavoredFavored
6FavoredDisfavoredFavoredFavoredFavoredFavored
7FavoredDisfavoredFavoredFavoredFavoredFavored

Cyclization of Acyclic Precursors for Spiro[2.4]heptane Core Formation

The synthesis of the spiro[2.4]heptane skeleton can also be achieved starting from acyclic or non-spirocyclic precursors. One such method involves the use of fulvene (B1219640) derivatives to generate spiro[2.4]hepta-4,6-dienes. researchgate.net This strategy begins with a nucleophilic addition to the exocyclic double bond (the C6 position) of the fulvene. researchgate.net This initial attack breaks the aromaticity of the cyclopentadienyl (B1206354) system and generates a substituted cyclopentadiene (B3395910) anion intermediate. researchgate.net This anionic intermediate is then poised for a subsequent intramolecular cyclization, attacking an electrophilic site within its newly acquired substituent to form the three-membered ring, thus completing the spiro[2.4]heptane core. researchgate.net

Metal-Catalyzed Approaches

Transition metal catalysis provides a highly efficient and selective means of constructing complex molecular architectures, including strained ring systems found in structural analogues of this compound.

Palladium-Catalyzed Cycloaddition Reactions

Palladium catalysts are exceptionally versatile in organic synthesis, capable of facilitating a wide range of transformations, including cycloaddition reactions. Palladium/norbornene cooperative catalysis, in particular, has emerged as a powerful method for building complex molecules. nih.gov These reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps to assemble new ring systems.

A key example of metal-catalyzed synthesis relevant to spiro[2.4]heptane analogues is the palladium-catalyzed [2+1] cycloaddition of norbornene derivatives with other reagents to form cyclopropane-fused skeletons. rsc.org While this does not produce this compound directly, it creates the analogous and structurally significant cyclopropane-fused norbornene framework.

In one such approach, sulfoxonium ylides are used as carbene precursors in a reaction with norbornene, catalyzed by a palladium complex such as dichlorobis(triphenylphosphine)palladium(II). rsc.org The reaction involves the ylide transferring a methylene group (or substituted equivalent) to the norbornene double bond, effectively creating a three-membered ring fused to the bicyclic system. This process provides an efficient route to a range of cyclopropane-fused norbornene compounds with high selectivity. rsc.org The reaction conditions are typically optimized by screening the catalyst, base, and solvent to achieve high yields. rsc.org For instance, the reaction between a sulfoxonium ylide and norbornene can yield the desired cyclopropanated product in over 80% yield under optimal conditions. rsc.org

Table 2: Palladium-Catalyzed Cyclopropanation of Norbornene Derivatives
Carbene Precursor (Ylide)AlkeneCatalyst (10 mol%)Base (2 equiv.)SolventYieldReference
Dimethyl(phenyl)oxosulfonium methylideNorbornenePdCl₂(PPh₃)₂K₂CO₃DMA81% rsc.org
Dimethyl(p-tolyl)oxosulfonium methylideNorbornenePdCl₂(PPh₃)₂K₂CO₃DMA75% rsc.org
(4-chlorophenyl)dimethyl-oxosulfonium methylideNorbornenePdCl₂(PPh₃)₂K₂CO₃DMA68% rsc.org
Dimethyl(naphthalen-2-yl)oxosulfonium methylideNorbornenePdCl₂(PPh₃)₂K₂CO₃DMA49% rsc.org

The construction of the spiro[2.4]heptane framework, a key structural motif in various natural products and complex organic molecules, has been the subject of extensive research. This article delves into a range of catalytic methodologies developed for the synthesis of this compound and its analogues, focusing on transition metal-catalyzed reactions that offer high efficiency and selectivity.

1 Palladium-Catalyzed Reactions

Palladium catalysts have proven to be versatile tools in organic synthesis, and their application in the formation of spirocyclic systems is a testament to their broad utility.

2 Palladium(0)-Catalyzed Distal Ring Opening and Oxidative Coupling

A notable strategy for the synthesis of spiro[2.4]heptane derivatives involves the palladium-catalyzed ring-opening of strained carbocyclic systems. For instance, the reaction of cyclopropane-appended spirotricyclic olefins can be initiated by a palladium(0) catalyst. This process proceeds through the formation of a π-allylpalladium intermediate, which is subsequently attacked by a nucleophile. mdpi.com An intramolecular nucleophilic substitution can then furnish the final spiro[2.4]hept-5-ene derivative. mdpi.com This methodology allows for the construction of the spirocyclic core with concomitant introduction of new functional groups.

In a related approach, the palladium-catalyzed intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins provides a pathway to spiro[2.4]heptanes. nih.gov A key feature of this reaction is the selective nucleophilic ring closure to the central carbon atom of a π-allylpalladium intermediate, a process that is influenced by the choice of ligands. nih.gov

3 Cyclopropanation of Spiro[2.4]hepta-4,6-dienes with Diazomethane (B1218177)

The direct cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane represents a straightforward approach to extend the spirocyclic system. This reaction can be catalyzed by both copper and palladium compounds, leading to mono- and dicyclopropanation products. researchgate.net Specifically, the products formed are spiro[bicyclo[3.1.0]hex-3-ene-2,1´-cyclopropane] and spiro[cyclopropane-1,5´-tricyclo[4.1.0.02,4]heptane]. researchgate.net A significant advantage of using palladium catalysts in this transformation is the ability to perform the cyclopropanation under conditions where diazomethane is generated and decomposed simultaneously, which can enhance the safety and practicality of the procedure. researchgate.net

Catalyst SystemSubstrateProduct(s)Key Feature
Palladium(0)Cyclopropane-appended spirotricyclic olefin3(2H)-furanone-substituted spiro[2.4]hept-5-eneFormation of a π-allylpalladium intermediate mdpi.com
Palladium(0)γ-Methylidene-δ-valerolactones and electron-deficient olefinsSpiro[2.4]heptanesLigand-dependent control of nucleophilic attack nih.gov
Palladium compoundsSpiro[2.4]hepta-4,6-diene and diazomethaneMono- and dicyclopropanated productsSimultaneous generation and decomposition of diazomethane researchgate.net

2 Cobalt-Catalyzed Cycloadditions

Cobalt complexes have emerged as powerful catalysts for various cycloaddition reactions, offering unique reactivity profiles for the construction of complex cyclic systems.

1 Intramolecular [2π + 2π] Cycloaddition of α,ω-Dienes

Aryl-substituted bis(imino)pyridine cobalt dinitrogen compounds serve as effective precatalysts for the intramolecular [2π + 2π] cycloaddition of α,ω-dienes. acs.org This reaction proceeds under mild thermal conditions and is suitable for unactivated alkenes, tolerating functional groups such as amines and ethers. acs.org The cycloaddition of N,N-diallylanilines, for example, yields the corresponding azabicyclo[3.2.0]heptane derivatives, which are structural analogues of the spiro[2.4]heptane system. acs.org Deuterium labeling experiments have demonstrated that the reaction proceeds with the preservation of the stereochemistry of the starting diene. acs.org

2 Precatalyst Design and Efficiency in Cycloaddition Processes

The efficiency and versatility of cobalt-catalyzed cycloaddition reactions are highly dependent on the design of the precatalyst. jku.atnih.gov While cyclopentadienyl (Cp) cobalt complexes have been traditionally used, recent developments have focused on modifying these precatalysts to unlock new reactivities. jku.atnih.gov Furthermore, the in situ generation of cobalt catalysts has allowed for the conversion of a wider range of substrates and the realization of novel reaction modes. jku.atnih.gov The choice of ligands, the oxidation state of the cobalt center, and the reaction conditions all play crucial roles in determining the outcome and efficiency of the cycloaddition process. researchgate.net For instance, the use of chiral ligands can enable the development of asymmetric cyclizations. jku.at

Precatalyst TypeReaction TypeSubstratesKey Advantages
(RPDI)CoN2Intramolecular [2π + 2π] Cycloadditionα,ω-DienesMild conditions, functional group tolerance acs.org
Modified CpCo(I) complexes[2+2+2] CycloadditionAlkynes, nitrilesNovel reactivities and versatility jku.atnih.gov
In situ generated Co catalysts[2+2+2] CycloadditionDiverse substratesBroader substrate scope, novel reaction modes jku.atnih.gov

3 Rhodium(II)-Catalyzed Cyclopropanation Reactions

Rhodium(II) carboxylate complexes are highly effective catalysts for the decomposition of diazo compounds and the subsequent transfer of the resulting carbene to an olefin to form a cyclopropane ring. This methodology has been successfully applied to the synthesis of spirocyclic compounds. acs.orgresearchgate.net The reaction of diazooxindoles with alkenes in the presence of a chiral dirhodium(II) catalyst, such as Rh₂(S-NTTL)₄, can produce spirocyclopropyloxindoles in good yields and with high enantioselectivities. thieme-connect.com The choice of the chiral ligands on the dirhodium catalyst is critical for achieving high levels of stereocontrol. acs.orgacs.org For instance, in the cyclopropanation of nonsymmetrical azacyclomethylidenes, the catalyst Rh₂(S-pPhTPCP)₄ has been shown to provide high diastereoselectivity and enantioselectivity. acs.org

Elimination Reactions

Elimination reactions provide a fundamental approach to the synthesis of alkenes, including exocyclic methylene groups characteristic of this compound. These reactions involve the removal of two substituents from adjacent carbon atoms.

The dehydrohalogenation of a suitable haloalkane precursor is a direct method for introducing the methylene group in this compound. The use of potassium tert-butoxide (t-BuOK), a strong, sterically hindered base, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is particularly effective for promoting the E2 (bimolecular elimination) mechanism. researchgate.net

The reaction proceeds by the abstraction of a proton from the carbon adjacent to the one bearing the halogen. For the synthesis of this compound, a precursor such as 5-(halomethyl)spiro[2.4]heptane would be required. The tert-butoxide anion abstracts a proton from the methyl group, followed by the simultaneous expulsion of the halide ion, leading to the formation of the exocyclic double bond. The use of a bulky base like potassium tert-butoxide favors the formation of the less substituted alkene (Hofmann product), which in this case is the desired exocyclic methylene compound.

Table 1: Reagents and Conditions for Dehydrohalogenation

Substrate Base Solvent Primary Mechanism Product

The stereochemistry of the E2 reaction is a critical factor, particularly in rigid cyclic or spirocyclic systems. The reaction mechanism requires a specific spatial arrangement of the departing proton and the leaving group; they must be anti-periplanar to each other. chemistrysteps.comyoutube.com This means the dihedral angle between the C-H and C-X (where X is the halogen) bonds must be 180°. chemistrysteps.comlibretexts.org

In spirocyclic systems like spiro[2.4]heptane, the conformational rigidity can influence which protons are available for abstraction. For an E2 elimination to occur, the molecule must adopt a conformation where a β-hydrogen is in an anti-periplanar position relative to the leaving group. libretexts.orglibretexts.org If the structure is constrained and cannot achieve this geometry, the rate of the E2 reaction will be significantly reduced or the reaction may not proceed at all. libretexts.org The stereochemical constraints of the substrate, therefore, dictate the feasibility and outcome of the elimination, directly impacting the synthesis of the target alkene. libretexts.org When multiple β-hydrogens are available, the reaction will preferentially proceed via the transition state that leads to the most stable alkene product, unless hindered by steric factors. chemistrysteps.com

1,3-Dipolar Cycloaddition Routes

The [3+2] cycloaddition reaction, specifically using nitrones as 1,3-dipoles, offers a sophisticated method for constructing five-membered heterocyclic rings, which can be precursors to or contain the spiro[2.4]heptane framework.

The 1,3-dipolar cycloaddition of ketonitrones to methylenecyclopropanes substituted with electron-withdrawing (acceptor) groups is a powerful tool for synthesizing complex spirocyclic structures. acs.org The regioselectivity of this reaction—determining which of the two possible regioisomers is formed—is governed by both electronic and steric factors. researchgate.netmdpi.com

When a ketonitrone reacts with a methylenecyclopropane (B1220202) bearing acceptor groups (e.g., esters), the polarization of the double bond influences the orientation of the cycloaddition. acs.org Computational studies have shown that electrostatic interactions play a central role in determining the regiochemical outcome. acs.org The reaction generally leads to the formation of isoxazolidines where the oxygen atom of the nitrone adds to the more electron-deficient carbon of the double bond. The presence of bulky substituents on either the nitrone or the methylenecyclopropane can also steer the reaction towards the sterically less hindered product. mdpi.com

The product of the [3+2] cycloaddition between a nitrone and a methylenecyclopropane is a spirocyclopropane isoxazolidine (B1194047). researchgate.netchim.it This reaction creates a spiro center at the C5 position of the newly formed isoxazolidine ring, which is fused to the cyclopropane ring. These spiroheterocyclic compounds are valuable intermediates in organic synthesis. The reaction is often highly stereoselective, with the substituents from the alkene retaining their relative stereochemistry in the product. mdpi.com The formation of these derivatives provides a route to highly functionalized spiro[2.4]heptane analogues.

Table 2: Outcomes of 1,3-Dipolar Cycloaddition

1,3-Dipole Dipolarophile Key Factor in Selectivity Product Class

Reductive Isomerization Strategies

Reductive isomerization and related reductive cyclization methods represent another class of strategies for the synthesis of spirocycles. These methods typically involve the formation of a key carbon-carbon bond via a reductive process.

While specific examples of "reductive isomerization" for the direct synthesis of this compound are not prominent, the broader strategy of reductive cyclization is well-established for creating spirocyclic frameworks. nih.govnih.gov This approach often involves the reductive cleavage of a functional group, such as a cyano group in a cyano acetal, to generate a reactive intermediate like an organolithium species. researchgate.net This intermediate can then undergo an intramolecular cyclization by attacking a tethered electrophile, forming the spiro-ring system. researchgate.net The stereochemical outcome of such cyclizations can be highly selective, often favoring the formation of the thermodynamically more stable product. researchgate.net This strategy is particularly effective for synthesizing complex spirocyclic natural products and their analogues. nih.gov

Conversion of Methylenecyclopropanes to Vinylcyclopropanes

The isomerization of methylenecyclopropanes into vinylcyclopropanes is a fundamental transformation in the synthesis of various cyclic systems. This rearrangement is a key step that sets the stage for subsequent ring-expanding reactions, such as the well-documented vinylcyclopropane-cyclopentene rearrangement. wikipedia.org The conversion itself can be initiated thermally or through catalysis. Mechanistically, the process can proceed through a diradical intermediate, where homolytic cleavage of the distal cyclopropane bond occurs, followed by hydrogen atom transfer and radical recombination to form the more stable vinylcyclopropane (B126155) structure. The driving force for this rearrangement is the formation of a conjugated π-system, which is thermodynamically more favorable than the exocyclic double bond of the methylenecyclopropane.

Substituents on the cyclopropane ring can significantly influence the reaction conditions and outcomes. For instance, the presence of electron-withdrawing or electron-donating groups can alter the stability of the intermediates and transition states involved in the rearrangement.

Role of Alkali Metals in Liquid Ammonia (B1221849)

Solutions of alkali metals, such as sodium or lithium, in liquid ammonia are powerful reducing agents capable of cleaving strained ring systems like cyclopropanes. acs.orgunacademy.com When cyclopropyl (B3062369) ketones are treated with metals in liquid ammonia, they undergo reductive cleavage of the three-membered ring. core.ac.ukresearchgate.net This reaction proceeds via the formation of a radical anion intermediate upon single-electron transfer from the alkali metal to the carbonyl group. The strained cyclopropane ring then opens to relieve ring strain, leading to a more stable enolate intermediate, which can be subsequently protonated to yield the final product.

The regioselectivity of the ring cleavage is influenced by the substitution pattern on the cyclopropane ring. The cleavage typically occurs at the bond that is most substituted or activated by the carbonyl group. This method provides a synthetic route to functionalized cyclopentanes and other acyclic ketones from readily available cyclopropyl precursors. The characteristic deep blue color of these solutions, resulting from solvated electrons, is a hallmark of this potent reducing system. unacademy.com

Multi-Step Preparations for Spiro-Fused Derivatives

The construction of more complex spiro-fused derivatives, particularly those incorporating heterocyclic scaffolds like proline, requires multi-step synthetic sequences. These methods often begin with readily available cyclic starting materials and employ strategic functional group transformations.

Synthesis of Spirocyclic α-Proline Building Blocks

Spirocyclic α-proline derivatives are conformationally constrained amino acids that have garnered significant interest in medicinal chemistry for their ability to impart specific three-dimensional structures to peptides and other bioactive molecules. chemrxiv.orgthieme-connect.com An effective synthetic approach to these building blocks starts from readily available cyclic carbonitriles. chemrxiv.org The synthesis involves a concise sequence of reactions that can be performed on a multigram scale. chemrxiv.orgthieme-connect.com

One scalable strategy involves the direct α-carboxylation of a parent spirocyclic pyrrolidine. thieme-connect.com Another approach utilizes a multi-step sequence featuring N-chlorination followed by dehydrochlorination to generate an imine intermediate. This imine then reacts with trimethylsilyl (B98337) cyanide (TMS-CN) through nucleophilic addition. Subsequent acidic hydrolysis of the resulting α-aminonitrile, followed by protection of the nitrogen atom, yields the desired spirocyclic α-proline building block. thieme-connect.com These methods provide access to a diverse collection of sp3-enriched spirocyclic scaffolds for pharmaceutical research. chemrxiv.orgthieme-connect.com

Derivatization of N-Boc Amino Acids

N-tert-butoxycarbonyl (N-Boc) protected amino acids are crucial intermediates in peptide synthesis and the construction of complex molecules. researchgate.net The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, making it ideal for multi-step syntheses. nih.govmdpi.com

In the context of spirocycle synthesis, N-Boc protected pyrrolidines serve as key starting materials. thieme-connect.com For example, the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir, utilizes N-Boc protection. mdpi.com The synthesis can involve the direct carboxylation of an N-Boc-protected spirocyclic pyrrolidine. thieme-connect.com Alternatively, functionalization of a pre-existing N-Boc amino acid, such as proline, can be achieved. For instance, the carbonyl group of Cbz-protected 4-oxoproline methyl ester can be converted to a spirocyclic thioketal, followed by deprotection and subsequent reactions to build the final spirocyclic product. mdpi.com

Strategies Utilizing Cyclic Ketones and Esters

Cyclic ketones and esters are versatile and readily available starting materials for the synthesis of spiro-fused compounds. rsc.org Various annulation and cyclization strategies have been developed to convert these precursors into complex spirocyclic architectures. nih.gov

One common strategy involves the aldol (B89426) condensation of a diketone to form a new ring fused at the spiro center. rsc.org Another powerful method is the Prins cyclization, which can construct carbon-carbon and carbon-hetero bonds in a single, often diastereoselective, step. researchgate.net Spiroannulation can also be achieved by treating a cyclic ketone or its enol equivalent with an appropriate alkylating agent under basic conditions. rsc.org For example, the synthesis of certain spirocyclic natural products has been accomplished by the spiroannulation of 5-methyl-1,3-cyclohexanedione with an alkyl halide in the presence of a base. rsc.org Similarly, cyclic esters can be elaborated through successive transformations, including reduction to aldehydes, formation of imines, and subsequent cyclization reactions to afford target spirocyclic proline esters. chemrxiv.org

Reactivity and Mechanistic Investigations of 5 Methylenespiro 2.4 Heptane and Analogues

Cycloaddition Reactions

The strained cyclopropane (B1198618) ring and the exocyclic double bond in 5-methylenespiro[2.4]heptane and related structures serve as handles for various cycloaddition strategies, leading to the formation of novel polycyclic systems.

Intermolecular [5+2] Cycloadditions with Alkenes

While this compound itself is a methylenecyclopropane (B1220202) (MCP), the analogous intermolecular [5+2] cycloaddition is a well-established reaction for the related class of compounds known as vinylcyclopropanes (VCPs). In these transition-metal-catalyzed reactions, the VCP acts as a five-carbon synthon. The general mechanism, typically catalyzed by rhodium(I) complexes, involves the oxidative addition of the catalyst to the strained C-C bond of the cyclopropane ring. This forms a rhodacyclohexene intermediate. Subsequent insertion of an alkene (the two-carbon component) into the rhodium-carbon bond generates an eight-membered rhodacycle, which then undergoes reductive elimination to furnish the seven-membered ring of the bicyclo[5.X.0] product.

Though extensively studied for VCPs, the direct participation of this compound as the five-carbon component in an intermolecular [5+2] cycloaddition with simple alkenes is not prominently documented in surveyed literature. Instead, related systems often undergo different reaction pathways, such as [3+2] cycloadditions.

Diastereoselectivity in Cycloaddition Pathways

In the context of rhodium-catalyzed cycloadditions involving VCP analogues, diastereoselectivity is a key aspect. For instance, in the [5+2+1] cycloaddition of ene-vinylcyclopropanes with carbon monoxide, high diastereoselectivity is often observed. The reaction typically yields cis-fused bicyclic ring systems as the major product. This stereochemical outcome is influenced by the catalyst, the ligand environment, and the geometry of the starting materials. The stereochemistry of the substituents on the starting VCP is often retained in the final cycloadduct, suggesting a concerted or stereospecific multistep pathway.

Table 1: Diastereoselectivity in Rh(I)-Catalyzed [5+2+1] Cycloaddition of an Ene-Vinylcyclopropane This table illustrates typical diastereoselectivity in a related system, as direct data for this compound is not available.

CatalystLigandSolventTemperature (°C)ProductDiastereomeric Ratio (dr)
[Rh(CO)₂Cl]₂NoneToluene110Bicyclo[6.3.0]undecenone5:1
[Rh(CO)₂Cl]₂NoneToluene110 (1 atm CO/N₂)Bicyclo[6.3.0]undecenone>20:1

Data adapted from studies on ene-vinylcyclopropanes. nih.gov

Mechanism of Formation of Bicyclo[3.2.0]heptane Derivatives

The bicyclo[3.2.0]heptane framework can be synthesized via intramolecular [2+2] cycloaddition reactions of appropriately functionalized analogues of this compound. A notable example is the thermally-induced intramolecular [2+2] cycloaddition of allene-methylenecyclopropanes. researchgate.net

The mechanism for this transformation is proposed to proceed through a stepwise pathway involving a key diradical intermediate. researchgate.net

Initiation : Upon heating, the system overcomes the activation energy barrier, leading to the formation of a diradical intermediate. This intermediate contains a seven-membered ring, formed by the coupling of the allene (B1206475) and the methylenecyclopropane moieties.

Cyclization : The diradical intermediate then undergoes cyclization to form the two final products: a spiro[bicyclo[3.2.0]heptane-6,1′-cyclopropane] and a spiroheptane-2,1′-cyclopropane derivative.

This catalyst-free thermal process provides an efficient route to the strained bicyclo[3.2.0]heptane core fused to a spirocyclopropane. researchgate.net Cobalt complexes have also been shown to be effective precatalysts for the intramolecular [2π + 2π] cycloaddition of α,ω-dienes, yielding the corresponding bicyclo[3.2.0]heptane derivatives under mild thermal conditions. researchgate.net

Rearrangement Cascades

Derivatives of this compound, particularly isoxazolidines formed from cycloaddition reactions, are precursors to complex rearrangement cascades that yield valuable heterocyclic structures.

Brandi-Guarna Rearrangement of 5-Spirocyclopropane-isoxazolidines

The Brandi-Guarna rearrangement is a signature reaction of 5-spirocyclopropane-isoxazolidines, which are typically formed from the 1,3-dipolar cycloaddition of nitrones to methylenecyclopropanes. researchgate.net This thermal rearrangement transforms the spiro-isoxazolidine into tetrahydropyridone or enaminone products. beilstein-journals.orgsci-hub.box

Computational studies using density functional theory (DFT) have elucidated the mechanism of this rearrangement. beilstein-journals.orgsci-hub.box

N-O Bond Homolysis : The reaction is initiated by the homolytic cleavage of the weak N-O bond within the isoxazolidine (B1194047) ring. This is the rate-determining step and results in the formation of a diradical intermediate.

Cyclopropane Ring Cleavage : The diradical intermediate subsequently undergoes cleavage of one of the C-C bonds of the strained cyclopropane ring.

Product Formation : Depending on which of the two diastereotopic C-CH₂ bonds of the cyclopropane is cleaved, the reaction pathway diverges to form either a six-membered tetrahydropyridone ring or an acyclic enaminone. beilstein-journals.orgsci-hub.box

The presence of a stereogenic center at the C-4 position of the isoxazolidine ring can influence the selectivity of the cyclopropane bond cleavage, thereby dictating the final product distribution. beilstein-journals.orgsci-hub.box

Table 2: Competing Pathways in the Brandi-Guarna Rearrangement

Initial StepIntermediateSecond StepFinal Product
Homolysis of N-O bondDiradicalCleavage of Cα-Cβ bondTetrahydropyridone
Homolysis of N-O bondDiradicalCleavage of Cα-Cγ bondEnaminone

Based on mechanistic data from DFT calculations. beilstein-journals.orgsci-hub.box

Rearrangements Leading to Fused 3-Methylfurans

Based on the surveyed scientific literature, a rearrangement cascade of 5-spirocyclopropane-isoxazolidines that directly leads to the formation of fused 3-methylfurans is not a documented pathway. The established reactivity patterns for these compounds under thermal or acidic conditions, such as the Brandi-Guarna rearrangement, lead to nitrogen-containing heterocycles like tetrahydropyridones, enaminones, or, under protic acid mediation, β-lactams. beilstein-journals.org

Influence of Ring Size on Rearrangement Rates

The stability and reactivity of spiro compounds, including this compound and its analogues, are significantly influenced by the size of the constituent rings. The inherent ring strain, a consequence of deviations from ideal bond angles and lengths, plays a crucial role in determining the rates of rearrangement reactions. nih.gov An increase in ring strain can lead to a divergence from rearrangement pathways towards other reactions, such as solvolysis, to avoid the formation of even more strained intermediates. nih.gov

In the context of photo-Favorskii induced ring-contraction reactions, the size of the cycloalkanone ring dictates the reaction pathway. For instance, cycloalkanones with seven or eight carbon atoms readily undergo rearrangement and ring contraction. However, as the ring size decreases, the increasing strain imposed on the formation of the bicyclic spirocyclopropanone intermediate makes rearrangement less favorable. nih.gov A five-membered carbon ring, for example, is diverted to a photosolvolysis channel to circumvent the high strain energy associated with the spirobicyclic ketone intermediate. nih.gov The six-membered ring analogue represents a bifurcation point, yielding a mixture of both rearrangement and solvolysis products, with the ratio being sensitive to the solvent used. nih.gov

This trend highlights a general principle in the chemistry of spiro compounds: as the ring size decreases, the activation energy for rearrangements that involve the formation of highly strained intermediates increases, leading to slower reaction rates or the prevalence of alternative reaction pathways. nih.govnih.gov

Table 1: Influence of Ring Size on Reaction Pathway in Photo-Favorskii Rearrangement

Ring SizePredominant Reaction Pathway
7 or 8 carbonsEfficient rearrangement and ring contraction nih.gov
6 carbonsMixture of rearrangement and solvolysis nih.gov
5 carbonsPhotosolvolysis (rearrangement avoided) nih.gov

Oxidative Transformations

The presence of the exocyclic double bond in this compound makes it susceptible to a variety of oxidative transformations. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, general principles of alkene oxidation can be applied. Common oxidative reagents such as ozone, permanganate (B83412) salts, and peroxides can be expected to react with the double bond to yield a range of products including epoxides, diols, or cleavage products, depending on the specific reagents and reaction conditions employed.

Nucleophilic and Electrophilic Additions to Spiro-Systems

The double bond in this compound is a site of high electron density, making it reactive towards electrophiles. Electrophilic addition reactions are expected to proceed via the formation of a carbocation intermediate. The stability of this carbocation will influence the regioselectivity of the addition. In the case of this compound, the addition of an electrophile (E+) to the exocyclic methylene (B1212753) carbon would lead to a tertiary carbocation, which is relatively stable. Subsequent attack by a nucleophile (Nu-) would complete the addition reaction.

The stereoselectivity of such additions will be influenced by the steric hindrance posed by the spirocyclic framework. The incoming nucleophile will preferentially attack from the less hindered face of the molecule.

Nucleophilic additions to the double bond of this compound are less common and would typically require activation of the double bond by an electron-withdrawing group, which is not present in the parent molecule.

Computational and Theoretical Studies on Reaction Mechanisms

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. scispace.comsemanticscholar.org For reactions involving this compound and its analogues, DFT calculations can be employed to model the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. This provides valuable insights into the reaction mechanism that may be difficult to obtain through experimental methods alone. By calculating the energies of reactants, products, and intermediates, the feasibility of a proposed mechanism can be assessed.

Prediction of Regioselectivity and Stereoselectivity

Computational methods, particularly DFT, are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. differencebetween.comacs.orgquora.com In the context of additions to the double bond of this compound, DFT can be used to calculate the energies of the possible intermediates and transition states leading to different regioisomers and stereoisomers. study.comkhanacademy.org

Regioselectivity refers to the preference for bond formation at one position over another. differencebetween.com For electrophilic additions to this compound, calculations can determine which of the two possible carbocation intermediates is more stable, thereby predicting the major regioisomer.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted by analyzing the transition state energies for the approach of a reagent from different faces of the molecule. differencebetween.comacs.org The lower energy transition state will correspond to the major stereoisomeric product.

Table 2: Key Concepts in Reaction Selectivity

TermDefinition
Regioselectivity The preference of a chemical reaction to form one constitutional isomer over another. differencebetween.com
Stereoselectivity The preferential formation of one stereoisomer over all other possible stereoisomers. differencebetween.comacs.org

Analysis of Electronic Structures of Catalytic Intermediates

For reactions involving catalysts, understanding the electronic structure of the catalytic intermediates is crucial for comprehending the reaction mechanism. DFT calculations can provide detailed information about the distribution of electron density, molecular orbital energies, and other electronic properties of these transient species. This analysis helps in understanding how the catalyst activates the substrate and facilitates the reaction. For instance, in a metal-catalyzed reaction involving this compound, DFT could be used to model the interaction between the metal center and the π-system of the alkene, shedding light on the nature of the bonding and the activation of the double bond towards further reaction.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 5-Methylenespiro[2.4]heptane. By observing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure, connectivity, and stereochemistry.

¹H NMR for Yield and Diastereomeric Ratio Determination

Proton (¹H) NMR spectroscopy is a fundamental technique for the initial characterization of this compound. The chemical shift (δ), integration, and coupling constants (J) of the proton signals offer a wealth of information. In reaction monitoring, ¹H NMR can be a powerful tool for determining the yield of a reaction by comparing the integration of characteristic product peaks to those of an internal standard with a known concentration.

For reactions that may produce diastereomers of substituted this compound derivatives, ¹H NMR is crucial for determining the diastereomeric ratio (d.r.). This is achieved by integrating distinct signals corresponding to each diastereomer.

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Phenyl-Substituted this compound Derivatives

DiastereomerKey Proton SignalChemical Shift (ppm)Integration
Diastereomer AMethine proton4.15 (d, J = 8.2 Hz)1.00
Diastereomer BMethine proton4.28 (d, J = 6.5 Hz)2.50
Calculated d.r. 2.5 : 1

This interactive table illustrates how the integration of distinct proton signals can be used to calculate the diastereomeric ratio of a hypothetical reaction product mixture.

Carbon-13 NMR (¹³C NMR) and 2D NMR Experiments (COSY, NOESY, HSQC, HMBC) for Structural Elucidation

While ¹H NMR provides information about the protons, Carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, revealing the number of different carbon environments.

For unambiguous structural assignment, a combination of one-dimensional (¹³C) and two-dimensional (2D) NMR experiments is often employed. These experiments provide information about the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the spirocyclic framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining the stereochemistry and conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire molecular structure, especially in identifying the connectivity around quaternary carbons like the spirocenter.

Table 2: Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiInformation Gained
COSY¹H - ¹HIdentifies neighboring protons in the cyclopropane (B1198618) and cyclopentane (B165970) rings.
NOESY¹H - ¹H (through space)Confirms spatial proximity of protons, aiding in stereochemical assignments.
HSQC¹H - ¹³C (one bond)Directly links each proton to the carbon it is attached to.
HMBC¹H - ¹³C (multiple bonds)Establishes long-range connectivity, confirming the overall carbon skeleton.

This interactive table summarizes the key information obtained from various 2D NMR experiments for the structural elucidation of this compound.

Chromatographic-Mass Spectrometric (GC-MS) Analysis

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a highly sensitive and selective method for analyzing volatile compounds like this compound.

Identification of Reaction Products and By-products

In the context of chemical synthesis, GC-MS is instrumental in identifying the components of a reaction mixture. The gas chromatograph separates the different compounds based on their boiling points and interactions with the stationary phase. Each separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries or through detailed fragmentation analysis. This is crucial for confirming the presence of this compound and identifying any reaction by-products or impurities.

Quantitative Analysis in Reaction Mixtures

GC-MS can also be used for the quantitative analysis of this compound in a reaction mixture. By using an internal standard—a known amount of a compound that is chemically similar to the analyte but has a different retention time—the concentration of the target compound can be accurately determined. The ratio of the peak area of this compound to the peak area of the internal standard is used to calculate its concentration.

Table 3: Example of a Quantitative GC-MS Analysis Setup

ComponentRetention Time (min)Peak AreaConcentration
This compound8.521,250,000To be determined
Internal Standard (e.g., Naphthalene)10.151,500,00010.0 µg/mL

This interactive table demonstrates the principle of using an internal standard for quantitative analysis by GC-MS.

Application in Metabolomics for Compound Detection

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. While specific studies on the metabolomic detection of this compound are not widely documented, GC-MS is a key analytical platform in metabolomics for profiling volatile and semi-volatile organic compounds. If this compound were a metabolite or a biomarker in a biological system, GC-MS would be a suitable technique for its detection and quantification. The high sensitivity and specificity of GC-MS, particularly when coupled with high-resolution mass spectrometry, would enable the detection of trace amounts of the compound in complex biological matrices.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. In the case of this compound, the IR spectrum is characterized by absorption bands indicative of its unique structural features: the cyclopropane ring, the cyclopentane ring, and the exocyclic methylene (B1212753) group.

The key vibrational modes for this compound are associated with C-H and C=C bond stretching and bending. The presence of both sp² and sp³ hybridized carbon atoms gives rise to distinct absorption bands.

Key Infrared Absorption Bands for this compound:

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **Significance
=C-H (exocyclic methylene)Stretching3080 - 3060Indicates the presence of hydrogens attached to the double bond.
C-H (aliphatic)Stretching3000 - 2850Corresponds to the C-H bonds in the cyclopropane and cyclopentane rings.
C=C (exocyclic methylene)Stretching1655 - 1645A crucial band confirming the presence of the carbon-carbon double bond.
CH₂Scissoring (bending)1470 - 1450Relates to the bending vibration of the methylene groups in the rings.
C-H (cyclopropane)Bending~1020A characteristic absorption for the C-H bonds within the strained cyclopropane ring.
=C-HOut-of-plane bending (wagging)915 - 890A strong band that is highly characteristic of a terminal methylene group.

Note: The exact peak positions can be influenced by the molecular environment and the physical state of the sample.

The analysis of the IR spectrum of this compound allows for the unambiguous confirmation of the exocyclic methylene group, a key functional feature that dictates much of its reactivity. The combination of the C=C stretching vibration around 1650 cm⁻¹ and the strong out-of-plane =C-H bending vibration near 900 cm⁻¹ provides a definitive fingerprint for this structural motif. Furthermore, the C-H stretching vibrations above and below 3000 cm⁻¹ help to distinguish between the olefinic and aliphatic hydrogens present in the molecule.

Electrochemical Studies for Electronic Properties (of related catalyst systems)

The synthesis of spirocyclic compounds like this compound often relies on transition metal catalysis, with palladium-based systems being particularly prevalent. Intramolecular Heck reactions, for instance, provide a powerful strategy for the construction of the spiro[2.4]heptane framework. wikipedia.orgdntb.gov.ua Electrochemical studies, such as cyclic voltammetry, are instrumental in probing the electronic properties and redox behavior of these palladium catalysts, which in turn govern their catalytic activity and efficiency.

Electrochemical techniques can provide valuable information on the oxidation states of the palladium catalyst during the catalytic cycle. The classical Heck reaction mechanism involves the oxidative addition of an organic halide to a Pd(0) species, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to regenerate the catalyst. drugfuture.com Electrochemical methods can be employed to study the feasibility of these redox steps and to understand the influence of ligands on the catalyst's electronic properties.

Key Parameters Investigated by Electrochemical Studies of Palladium Catalysts:

Electrochemical Parameter Information Gained Relevance to Catalysis
Redox Potentials (E½) The ease of oxidation and reduction of the palladium complex.Determines the feasibility of the oxidative addition and reductive elimination steps in the catalytic cycle.
Electron Transfer Kinetics The rate at which the catalyst can accept or donate electrons.Influences the overall turnover frequency of the catalytic reaction.
Stability of Redox States The lifetime of the different oxidation states of palladium (e.g., Pd(0), Pd(II), Pd(IV)).A stable catalytic system is crucial for achieving high yields and catalyst longevity.
Ligand Effects How the electronic and steric properties of ligands modify the redox behavior of the palladium center.Allows for the rational design and optimization of catalyst performance for specific transformations.

Research has shown that the electronic nature of the phosphine (B1218219) ligands coordinated to the palladium center significantly impacts the catalyst's performance in Heck reactions. Electron-donating ligands can facilitate the initial oxidative addition step, while sterically bulky ligands can promote the reductive elimination step. Cyclic voltammetry studies on various palladium-phosphine complexes can quantify these effects by measuring the shifts in their redox potentials.

For instance, in the context of synthesizing this compound via an intramolecular Heck reaction, a suitable precursor would be a vinyl halide tethered to a cyclopentylidene moiety. The palladium catalyst would facilitate the cyclization to form the spirocyclic product. Electrochemical analysis of the chosen palladium catalyst would help in optimizing the reaction conditions by providing insights into the catalyst's behavior under different solvent systems and with various supporting electrolytes. Furthermore, electrochemistry can be used to regenerate the active Pd(0) catalyst in situ, potentially leading to more efficient and sustainable synthetic processes.

Applications of 5 Methylenespiro 2.4 Heptane and Its Derivatives in Complex Organic Synthesis

As Key Building Blocks in Natural Product Synthesis

While the spiro[2.4]heptane core is a feature of interest in synthetic chemistry, literature detailing the direct application of 5-methylenespiro[2.4]heptane as a starting material in the total synthesis of natural products is not prominent. The field of total synthesis often employs such strained olefins to build molecular complexity, suggesting its potential as a valuable, though currently underutilized, building block.

Role in the Construction of Polycyclic Architectures

The rigid, three-dimensional structure of the spiro[2.4]heptane skeleton makes it an attractive precursor for the synthesis of complex polycyclic and caged molecules. Although direct examples involving this compound are sparse, structurally related compounds such as spiro[2.4]hepta-4,6-dien-1-yl esters have been shown to be effective precursors for tetracyclic systems. These related derivatives undergo intramolecular Diels-Alder reactions to generate highly complex, bridged architectures, highlighting the potential of the spiro[2.4]heptane framework to serve as a linchpin in the assembly of intricate polycyclic structures.

Synthetic Utility in the Preparation of Bioactive Scaffolds

The spiro[2.4]heptane motif is increasingly recognized as a valuable component in the design of novel therapeutic agents. The rigid nature of the spirocyclic junction allows for precise spatial orientation of functional groups, which is a critical factor for effective interaction with biological targets. This has led to the use of this compound derivatives in the synthesis of various bioactive scaffolds.

One of the most significant applications of this structural motif is in the synthesis of conformationally constrained proline analogues. These non-natural amino acids are of great interest in medicinal chemistry as their inclusion in peptide chains can induce specific secondary structures critical for biological activity.

A key example is the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial building block for the hepatitis C virus (HCV) inhibitor, Ledipasvir. In a notable synthetic approach, the spiro[2.4]heptane core is constructed via the cyclopropanation of a methylene (B1212753) group present on a proline precursor, tert-butyl (S)-4-methyleneprolinate. This transformation demonstrates how the formation of the spirocycle from a methylene-containing precursor is a key step in accessing this high-value bioactive scaffold.

Table 1: Key Compounds in the Synthesis of Spirocyclic Proline Analogs

Compound Name Role in Synthesis Reference
tert-Butyl (S)-4-methyleneprolinate Methylene-containing precursor
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Key spirocyclic proline analog; intermediate for Ledipasvir

Building upon the core spiro[2.4]heptane structure, more complex bridged derivatives have been developed as potent and selective modulators of biological pathways. These compounds feature additional ring systems that span across the foundational spirocycle, further constraining the molecule's conformation.

For instance, a series of bridged spiro[2.4]heptane derivatives have been synthesized and identified as agonists for the ALX receptor and/or FPRL2 (Formyl Peptide Receptor-Like 2). These receptors are involved in regulating immune and inflammatory responses, and agonists have therapeutic potential for treating inflammatory and obstructive airway diseases. The synthesis of these complex molecules relies on the spiro[2.4]heptane framework as the central scaffold, upon which the bridging elements and pharmacophoric groups are installed.

Cycloaddition Partners in Complex Molecular Assembly

The exocyclic double bond of this compound positions it as a potential reaction partner in cycloaddition reactions, which are powerful tools for rapidly building molecular complexity. Specifically, the alkene moiety can act as a dienophile ("diene-loving" component) in the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring.

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The reactivity of this compound as a dienophile would be influenced by substituents on the double bond; its utility is enhanced when conjugated with an electron-withdrawing group, which makes the dienophile more electrophilic and reactive. While the parent this compound is a simple alkene, its strained nature could influence its reactivity. However, specific examples of its participation in intermolecular cycloadditions are not widely reported in the surveyed literature, suggesting that more activated derivatives are typically employed for such transformations.

Diversification through Functionalization of the Methylene Group

The exocyclic double bond is the most reactive site on the this compound scaffold, providing a versatile handle for a wide range of chemical transformations. This allows for the introduction of diverse functional groups and the construction of new ring systems.

Key functionalization strategies include:

Epoxidation: The alkene can be readily converted to the corresponding spiro-epoxide, 5,5-oxaspiro[2.0.4.1]octane, using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, adding an oxygen atom across the double bond in a syn-addition. The resulting epoxide is a valuable intermediate for further nucleophilic ring-opening reactions.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the double bond. Treatment of this compound with a borane (B79455) source (e.g., BH₃), followed by oxidation with hydrogen peroxide and base, yields 5-(hydroxymethyl)spiro[2.4]heptane. The reaction is stereospecific, with the hydrogen and hydroxyl groups adding to the same face of the double bond (syn-addition).

Cyclopropanation: The methylene group can undergo further cyclopropanation to generate a dispirocyclic system. For example, reaction with dibromocarbene (generated from bromoform (B151600) and a strong base) would yield a dibrominated dispiro[2.1.4.0]nonane derivative. This strategy of adding carbenes to the methylene group is analogous to the methods used to create the spiro[2.4]heptane core in the synthesis of bioactive prolines.

Table 2: Selected Functionalization Reactions of the Methylene Group

Reaction Reagents Product Key Feature Reference
Epoxidation m-CPBA 5,5-Oxaspiro[2.0.4.1]octane Forms a reactive epoxide ring
Hydroboration-Oxidation 1. BH₃-THF2. H₂O₂, NaOH 5-(Hydroxymethyl)spiro[2.4]heptane Anti-Markovnikov addition of H₂O
Dibromocyclopropanation CHBr₃, KOH 1,1-Dibromodispiro[2.0.2.3]nonane* Forms a dispiro system

*Product shown is by analogy to related reactions.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis

Current synthetic routes to 5-Methylenespiro[2.4]heptane and its derivatives often rely on multi-step sequences. A significant future direction lies in the development of novel catalytic systems that can streamline these syntheses, improving yield, selectivity, and atom economy. Research is likely to gravitate towards transition-metal catalysis, leveraging metals such as palladium, rhodium, and titanium to construct the spirocyclic core in a more direct fashion.

For instance, the development of catalysts for intramolecular cyclization reactions of appropriately functionalized precursors could provide a more convergent and efficient approach to the spiro[2.4]heptane framework. Furthermore, catalysts that can mediate the direct methylenation of a spiro[2.4]heptanone precursor would be highly valuable. The exploration of bimetallic catalytic systems, where two different metals work in concert to promote a cascade of reactions, could also lead to innovative and highly efficient synthetic strategies.

A summary of potential catalytic approaches is presented in the table below.

Catalytic ApproachPotential PrecursorsKey Advantages
Intramolecular CyclizationDienynes, EnallenesHigh convergency, potential for asymmetry
Direct MethylenationSpiro[2.4]heptanoneReduced step count, improved atom economy
Bimetallic CatalysisAcyclic polyunsaturated substratesCascade reactions, increased molecular complexity

Stereocontrolled Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound and its derivatives is a significant challenge and a key area for future research. The development of asymmetric catalytic methods is paramount to accessing single enantiomers, which are crucial for applications in medicinal chemistry and materials science.

One promising avenue is the use of chiral catalysts in key bond-forming reactions. For example, asymmetric catalysis can be employed in the cyclopropanation step or in the formation of the five-membered ring to induce chirality. nih.gov The design and application of novel chiral ligands for transition metals will be instrumental in achieving high levels of enantioselectivity. nih.gov Organocatalysis, which utilizes small organic molecules as catalysts, also presents a powerful tool for the stereoselective synthesis of chiral building blocks that can be converted to enantiopure this compound. Biocatalysis, employing enzymes to carry out specific transformations with high stereoselectivity, offers a green and efficient alternative to traditional chemical methods.

Future research will likely focus on the development of highly selective and robust catalysts that can be applied to the synthesis of a wide range of chiral derivatives of this compound.

Exploration of New Reactivity Modes and Rearrangements

The strained three-membered ring and the exocyclic double bond of this compound are poised for a variety of chemical transformations. A major thrust of future research will be the exploration of novel reactivity modes and rearrangements, particularly those mediated by transition metal catalysts.

The ring-opening of the cyclopropane (B1198618) moiety in methylenecyclopropanes is a known process that can be controlled by the choice of catalyst and reaction conditions to yield diverse products. semanticscholar.orgnih.govacs.org For this compound, this could lead to the formation of larger ring systems or functionalized cyclopentane (B165970) derivatives. For example, titanium-catalyzed ring-opening oxidative amination of methylenecyclopropanes has been shown to produce α-methylene imines, a transformation that could be applied to this compound to generate novel nitrogen-containing compounds. semanticscholar.org Similarly, palladium-catalyzed ring-opening cycloisomerization reactions could provide access to various heterocyclic structures. nih.govacs.org

The exocyclic double bond also offers a handle for a range of functionalization reactions, including cycloadditions, metathesis, and various addition reactions. The interplay between the reactivity of the double bond and the strained cyclopropane ring is an area ripe for investigation, with the potential for discovering unique and synthetically useful transformations.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and the adoption of modern synthesis technologies are becoming increasingly important. Future research on this compound will undoubtedly embrace these concepts, with a focus on developing more sustainable and efficient synthetic processes.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. neuroquantology.comsyrris.comrsc.orgrsc.orgillinois.edu The integration of the synthesis of this compound into a continuous flow process could lead to significant improvements in efficiency and reproducibility. This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. In the context of this compound, advanced computational modeling will play an increasingly important role in guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and design more effective catalysts. For example, computational studies can help to elucidate the factors that control the regioselectivity of ring-opening reactions of the cyclopropane ring. semanticscholar.org By understanding the transition state structures and activation energies of different reaction pathways, researchers can rationally design experiments to favor the desired product.

Molecular modeling can also be used to predict the properties of this compound and its derivatives, such as their conformational preferences and electronic properties. This information can be valuable in the design of new materials and biologically active molecules based on the this compound scaffold. The synergy between computational and experimental chemistry will be crucial for accelerating the discovery and development of new chemistry related to this intriguing molecule.

Q & A

Q. Table 1: Yield Optimization in Analogous Spiro Compounds

CompoundKey StepYield Improvement StrategyReference
5-Trifluoromethyl derivativeTrifluoroacetyl chloride additionBase-mediated cyclization
7-Isopropyl-5-azaspiroGrignard reagent additionLow-temperature quenching

What analytical techniques resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can distinguish diastereomers via coupling constants and chemical shifts. For example, cyclopentyl CH2_2 protons in spiro[2.4]heptane derivatives show distinct resonances at δ 7.5–8.6 ppm .
  • X-ray Crystallography : Resolves absolute configuration, as applied to 1,2-diazaspiro[2.4]heptane to confirm spiro junction geometry .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, validated in isolating (S)-7-amino-5-azaspiro[2.4]heptane derivatives .

How does spirocyclic strain influence this compound reactivity compared to less strained systems?

Methodological Answer:
The spiro[2.4]heptane framework introduces angle strain (≈60° at the spiro center), increasing susceptibility to:

  • Ring-Opening Reactions : Strain relief drives reactions with electrophiles (e.g., acids or halogens), as observed in 5-azaspiro[2.4]heptane hydrochlorides .
  • Functionalization : The methylene group at position 5 undergoes selective oxidation or nucleophilic addition due to heightened reactivity, similar to 7-isopropyl-5-azaspiro[2.4]heptane .

Q. Table 2: Reactivity Comparison of Spiro vs. Bicyclic Systems

SystemStrain Energy (kcal/mol)Preferred Reaction
Spiro[2.4]heptane~12 (estimated)Electrophilic addition
Bicyclo[2.2.1]heptane~6Diels-Alder cycloaddition

What computational approaches predict stability and electronic properties of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates strain energy, HOMO-LUMO gaps, and charge distribution. Applied to 7-methoxy-5-azaspiro[2.4]heptane hydrochloride to predict collision cross-sections .
  • Molecular Dynamics (MD) : Simulates solvent interactions, critical for agrochemical design (e.g., 5-oxaspiro[2.4]heptane-1-carboxylic acid’s herbicidal activity) .

How do substituent positions on this compound correlate with biological activity?

Methodological Answer:

  • Substituent Orientation : The 5-methyl group enhances lipophilicity, improving membrane permeability. For example, 7-isopropyl-5-azaspiro[2.4]heptane shows antimicrobial activity dependent on isopropyl positioning .
  • Functional Group Effects : Hydroxyl or amino groups at position 7 increase hydrogen-bonding potential, as seen in 7-hydroxy-5-azaspiro[2.4]heptane’s solubility and target affinity .

Q. Table 3: SAR of Spiro[2.4]heptane Derivatives

DerivativeSubstituent PositionBiological Activity
7-Isopropyl-5-aza7Antimicrobial (MIC: 8 µg/mL)
7-Hydroxy-5-aza7Anticancer (IC50_{50}: 12 µM)

How are contradictory data on thermodynamic stability addressed under varying conditions?

Methodological Answer:

  • Controlled Replicates : Reproduce experiments under standardized pH/solvent conditions. For example, n-heptane/bitumen mixture studies highlight solvent polarity effects on stability .
  • Advanced Calorimetry : Differential Scanning Calorimetry (DSC) measures decomposition enthalpies to resolve discrepancies in reported melting points .

How is kinetic vs. thermodynamic control applied to synthesize desired isomers?

Methodological Answer:

  • Low-Temperature Reactions : Favor kinetic products (e.g., 7S-isomer of 5-azaspiro[2.4]heptane via Grignard addition at -78°C) .
  • Catalyst Selection : Chiral catalysts (e.g., BINOL-phosphates) enforce enantioselectivity, as used in 1,2-diazaspiro[2.4]heptane syntheses .

Q. Table 4: Isomer Ratio Control in Spiro Compounds

Reaction ConditionIsomer Ratio (S:R)Reference
Room temperature, no catalyst1:1
-78°C, chiral catalyst9:1

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